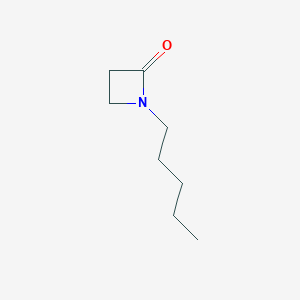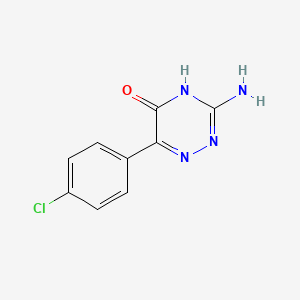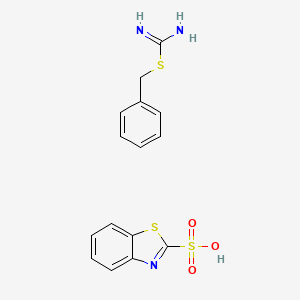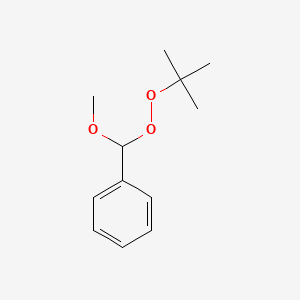
Peroxide, 1,1-dimethylethyl methoxyphenylmethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peroxide, 1,1-dimethylethyl methoxyphenylmethyl: is an organic peroxide compound with the molecular formula C12H18O3 . It is commonly used in various industrial and chemical applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Peroxide, 1,1-dimethylethyl methoxyphenylmethyl typically involves the reaction of tert-butyl hydroperoxide with methoxyphenylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the peroxide bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: Peroxide, 1,1-dimethylethyl methoxyphenylmethyl undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: Under certain conditions, it can be reduced to form alcohols or other reduced products.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reaction is typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens or nucleophiles can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenylmethyl derivatives.
Scientific Research Applications
Chemistry: Peroxide, 1,1-dimethylethyl methoxyphenylmethyl is used as an initiator in polymerization reactions. It helps in the formation of polymers by initiating the free radical polymerization process.
Biology: In biological research, it is used as a reagent for studying oxidative stress and its effects on biological systems. It helps in understanding the role of reactive oxygen species (ROS) in cellular processes.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates. It plays a crucial role in the development of drugs that require oxidative or reductive transformations.
Industry: In the industrial sector, it is used as a curing agent for resins and plastics. It helps in the cross-linking of polymer chains, leading to the formation of durable and stable materials.
Mechanism of Action
The mechanism of action of Peroxide, 1,1-dimethylethyl methoxyphenylmethyl involves the generation of free radicals. The peroxide bond undergoes homolytic cleavage to form two free radicals, which then participate in various chemical reactions. These free radicals can initiate polymerization reactions, oxidize substrates, or undergo further transformations to form different products.
Comparison with Similar Compounds
- tert-Butyl hydroperoxide
- Cumene hydroperoxide
- Di-tert-butyl peroxide
Comparison: Peroxide, 1,1-dimethylethyl methoxyphenylmethyl is unique due to its methoxyphenylmethyl group, which imparts specific reactivity and stability to the compound. Compared to other similar peroxides, it offers distinct advantages in terms of selectivity and efficiency in various chemical reactions .
Properties
CAS No. |
62704-91-0 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
[tert-butylperoxy(methoxy)methyl]benzene |
InChI |
InChI=1S/C12H18O3/c1-12(2,3)15-14-11(13-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3 |
InChI Key |
LBLVOYYNFILMAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


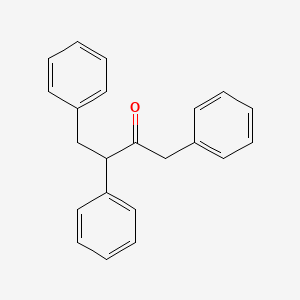


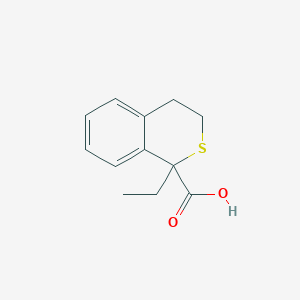

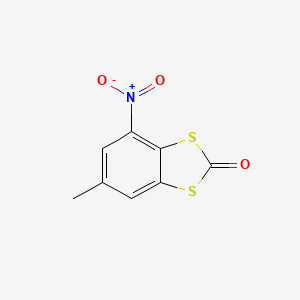
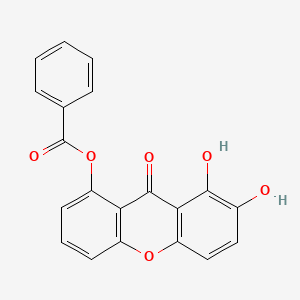
![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)

